Ceftazidime Ceftazidime Bacteria possess a cell wall comprising a glycopeptide polymer commonly known as peptidoglycan, which is synthesized and remodelled through the action of a family of enzymes known as "penicillin-binding proteins" (PBPs). β-lactam antibiotics, including cephalosporins, are PBP inhibitors that, through inhibition of essential PBPs, result in impaired cell wall homeostasis, loss of cell integrity, and ultimately bacterial cell death. Ceftazidime is a third-generation cephalosporin with broad-spectrum antibacterial activity, including against some treatment-resistant bacteria such as Pseudomonas aeruginosa. Ceftazidime was approved by the FDA on July 19, 1985, and is currently available either alone or in combination with the non-β-lactam β-lactamase inhibitor [avibactam] to treat a variety of bacterial infections.
Ceftazidime is a beta-lactam, third-generation cephalosporin antibiotic with bactericidal activity. Ceftazidime binds to and inactivates penicillin-binding proteins (PBP) located on the inner membrane of the bacterial cell wall. PBPs participate in the terminal stages of assembling the bacterial cell wall, and in reshaping the cell wall during cell division. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis. Compared to the second and first generation cephalosporins, ceftazidime is more active against gram-negative bacteria and less active against gram-positive bacteria. Ceftazidine also crosses the blood-brain barrier and reaches therapeutic concentrations in the central nervous system (CNS).
Semisynthetic, broad-spectrum antibacterial derived from CEPHALORIDINE and used especially for Pseudomonas and other gram-negative infections in debilitated patients.
Brand Name: Vulcanchem
CAS No.: 72558-82-8
VCID: VC21343138
InChI: InChI=1S/C22H22N6O7S2/c1-22(2,20(33)34)35-26-13(12-10-37-21(23)24-12)16(29)25-14-17(30)28-15(19(31)32)11(9-36-18(14)28)8-27-6-4-3-5-7-27/h3-7,10,14,18H,8-9H2,1-2H3,(H4-,23,24,25,29,31,32,33,34)
SMILES: CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)[O-]
Molecular Formula: C22H22N6O7S2
Molecular Weight: 546.6 g/mol

Ceftazidime

CAS No.: 72558-82-8

Cat. No.: VC21343138

Molecular Formula: C22H22N6O7S2

Molecular Weight: 546.6 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Ceftazidime - 72558-82-8

CAS No. 72558-82-8
Molecular Formula C22H22N6O7S2
Molecular Weight 546.6 g/mol
IUPAC Name 7-[[2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Standard InChI InChI=1S/C22H22N6O7S2/c1-22(2,20(33)34)35-26-13(12-10-37-21(23)24-12)16(29)25-14-17(30)28-15(19(31)32)11(9-36-18(14)28)8-27-6-4-3-5-7-27/h3-7,10,14,18H,8-9H2,1-2H3,(H4-,23,24,25,29,31,32,33,34)
Standard InChI Key ORFOPKXBNMVMKC-UHFFFAOYSA-N
Isomeric SMILES CC(C)(C(=O)O)O/N=C(\C1=CSC(=N1)N)/C(=O)N[C@@H]2[C@H]3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)[O-]
SMILES CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)[O-]
Canonical SMILES CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)[O-]
Melting Point 103-113

Pharmacological Profile and Structural Characteristics

Ceftazidime is a semisynthetic β-lactam antibiotic characterized by its R1 side chain containing a 2-aminothiazole group and a propylcarboxy side chain. These structural features enhance its affinity for penicillin-binding proteins (PBPs), particularly PBP3 in Gram-negative organisms, and confer activity against Pseudomonas species . Unlike earlier cephalosporins, ceftazidime exhibits limited activity against Gram-positive bacteria due to its α-carbon dimethylacetic acid substitution, which prioritizes Gram-negative efficacy .

PropertyDescription
ClassThird-generation cephalosporin
SpectrumBroad Gram-negative coverage; limited Gram-positive activity
Key TargetsPseudomonas aeruginosa, Enterobacteriaceae, Klebsiella pneumoniae
Resistance Mechanismsβ-Lactamase production (ESBL, AmpC, KPC), altered PBPs

Mechanism of Action and Bacterial Resistance

Ceftazidime exerts bactericidal effects by inhibiting bacterial cell wall synthesis. It binds to PBPs (e.g., PBP3 in Pseudomonas and PBP1A/B in Escherichia coli), disrupting cross-linking of peptidoglycan chains . Resistance emerges through β-lactamase production (e.g., extended-spectrum β-lactamases (ESBLs), carbapenemases like KPC), which hydrolyze the β-lactam ring, or altered PBPs with reduced drug affinity .

Key Resistance Mechanisms

  • β-Lactamase Production:

    • ESBLs: Hydrolyze ceftazidime, rendering it ineffective against Enterobacteriaceae.

    • KPCs: Confers carbapenem resistance, limiting ceftazidime utility in CRE infections.

  • PBP Alterations: Mutations in PBP genes (e.g., Pseudomonas) reduce drug binding .

Clinical Applications and Efficacy

Ceftazidime is indicated for infections caused by susceptible Gram-negative pathogens, including:

  • Lower respiratory tract infections

  • Urinary tract infections (UTIs)

  • Intra-abdominal infections

  • Bacterial septicemia

  • Meningitis (in combination with other agents) .

Efficacy in Multidrug-Resistant Infections

Ceftazidime’s combination with avibactam—a β-lactamase inhibitor—restores activity against MDR pathogens. Avibactam inhibits class A (KPC), C (AmpC), and some class D (OXA-48) β-lactamases, expanding ceftazidime’s spectrum to include:

  • Carbapenem-resistant Enterobacterales (CRE)

  • AmpC-producing Enterobacter spp.

  • KPC-producing Klebsiella pneumoniae .

Key Clinical Outcomes

Infection TypeTreatment Success RateMortality Reduction
CRE Bacteremia77–88% 30-day mortality: RR 0.55 vs. colistin
Complicated UTIs79.6% Lower nephrotoxicity (RR 0.41)
Intra-abdominal Infections60.7% Reduced clinical failure vs. carbapenems

Pharmacokinetics and Dosage Considerations

Ceftazidime is administered intravenously, with pharmacokinetics influenced by renal function. Key parameters include:

ParameterValueClinical Implications
Half-life1.8–2.3 hoursDose adjustment required in renal impairment
Protein Binding~10%Minimal drug interactions
ExcretionRenal (primarily)Accumulation risk in renal failure → seizures

Dosing Regimens

  • Standard: 1–2 g every 8–12 hours.

  • Severe Infections: 2 g every 8 hours.

  • Renal Adjustment: Dose reduction for CrCl < 50 mL/min .

Continuous vs. Intermittent Infusion

RegimenNephrotoxicity RateMortality
Ceftazidime-Avibactam0.41× control 23.1%
Colistin-BasedHigher (RR 0.41) 48% vs. 55%

Combination Therapy with Avibactam

Ceftazidime-avibactam is FDA-approved for:

  • Complicated intra-abdominal infections (cIAI) + metronidazole

  • Complicated UTIs (cUTI)

  • Hospital-acquired pneumonia (HABP)

Mechanism of Synergy

Avibactam inhibits β-lactamases, preventing ceftazidime degradation. This combination demonstrates:

  • Activity Against KPC-Producing CRE: 89.3% susceptibility in real-world studies .

  • Reduced Relapse Rates: Comparable to carbapenems but with lower nephrotoxicity .

Real-World Usage and Outcomes

A multicenter study (n=569) evaluated ceftazidime-avibactam in diverse infections:

Infection TypeMonotherapy UseCombination TherapyTreatment Success
cIAI28.9%71.1%60.7%
cUTI66.0%34.0%79.6%
HAP/VAP21.9%78.1%51.3%

Limitations and Challenges

  • Resistance Emergence: 17 isolates (primarily K. pneumoniae) showed pre-treatment resistance .

  • Dosage Compliance: 18.2% of patients received suboptimal daily doses (<4 g) .

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